molecular formula C17H12ClFN2O2 B2773275 N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 952978-14-2

N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Cat. No.: B2773275
CAS No.: 952978-14-2
M. Wt: 330.74
InChI Key: YXTGRUWTDMLSCR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research on bioactive benzothiazolinone acetamide analogs, including compounds structurally related to "N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide," has revealed their potential applications in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and suitable free energy for electron injection, making them viable as photosensitizers in photovoltaic cells. Additionally, their nonlinear optical (NLO) activity, essential for applications in optical and electronic devices, has been investigated, indicating significant potential for future technologies (Mary et al., 2020).

Crystallographic Insights

Studies on structurally analogous compounds have contributed to understanding the molecular geometry and intermolecular interactions critical for designing materials with specific physical properties. For instance, the crystallographic analysis of derivatives reveals a 'V' shaped molecular structure facilitated by various hydrogen bonds and π-interactions, which could influence the development of new materials with tailored features (Boechat et al., 2011).

Antimicrobial and Anticancer Potential

Further research has demonstrated the synthesis and evaluation of related acetamide derivatives for their corrosion inhibition properties, indicating their utility in protecting materials against chemical degradation (Yıldırım & Çetin, 2008). Moreover, certain acetamide compounds have been explored for their cytotoxic activity against cancer cell lines, showcasing their potential in developing new anticancer therapies (Ghorab et al., 2015).

Nonlinear Optical Properties

Theoretical investigations into the nonlinear optical properties of crystalline acetamide structures have highlighted their promising applications in photonic devices. These studies utilize a supermolecule approach combined with an interactive electrostatic system, affirming the potential of such organic crystals in optical switches, modulators, and other optical energy applications (Castro et al., 2017).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-12-3-7-14(8-4-12)20-17(22)10-15-9-16(23-21-15)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTGRUWTDMLSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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